Temafloxacin hydrochloride

説明

Temafloxacin hydrochloride is an antibiotic agent belonging to the fluoroquinolone drug class . It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths .

Synthesis Analysis

An alternative synthesis of temafloxacin hydrochloride was developed, characterized by regiospecific displacement of the 4-fluoro of the 2,4,5-trifluoroacetophenone by 2-methylpiperazine to produce the key intermediate . This intermediate was subsequently converted to temafloxacin hydrochloride via an intramolecular nucleophilic displacement cyclization reaction .Molecular Structure Analysis

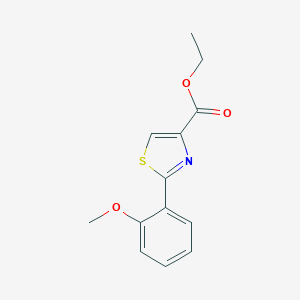

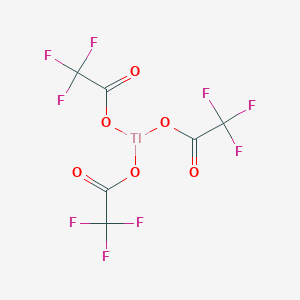

The molecular formula of Temafloxacin hydrochloride is C21H19ClF3N3O3 . The average molecular weight is 453.842 Da .Chemical Reactions Analysis

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is the primary quinolone target for gram-negative bacteria .Physical And Chemical Properties Analysis

The molecular formula of Temafloxacin hydrochloride is C21H19ClF3N3O3 . The molecular weight is 453.84 . The QC standard is ≥99.0% .科学的研究の応用

Antibacterial Agent

Temafloxacin hydrochloride is a potent antibacterial agent . It has been found to be effective against both Gram-positive and Gram-negative bacteria . This makes it a valuable tool in the treatment of a variety of bacterial infections.

Synthesis Research

Temafloxacin hydrochloride has been the subject of research into alternative synthesis methods . This research is important for improving the efficiency and cost-effectiveness of producing the compound.

Comparative Studies

Temafloxacin hydrochloride has been used in comparative studies with other fluoroquinolones . These studies help to determine the relative effectiveness of different antibacterial agents, which can inform treatment decisions.

DNA Gyrase Inhibition

Temafloxacin hydrochloride has been found to inhibit E. coli DNA gyrase activity at a low concentration . This is significant because DNA gyrase is an enzyme that is essential for DNA replication in bacteria, so inhibiting its activity can stop the bacteria from multiplying.

Development of New Drugs

The properties of Temafloxacin hydrochloride make it a useful starting point for the development of new drugs . By studying its structure and effects, researchers can design new compounds that are even more effective or have fewer side effects.

作用機序

Target of Action

Temafloxacin hydrochloride is an antibiotic agent that primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of temafloxacin hydrochloride results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .

Pharmacokinetics

Temafloxacin hydrochloride exhibits a distinct pharmacokinetic profile. It has a 7-8 hour half-life and is rapidly absorbed from the gastrointestinal tract . The average bioavailability of temafloxacin exceeds 90%, with little inter-subject variability . Approximately 60% of a dose is recovered unchanged in the urine in normal volunteers . Non-renal clearance consists of metabolism, biliary secretion of unchanged drug, and presumptive transintestinal elimination .

Result of Action

The result of temafloxacin hydrochloride’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, temafloxacin hydrochloride prevents the bacteria from reproducing and surviving .

Action Environment

The action of temafloxacin hydrochloride can be influenced by various environmental factors For instance, its absorption may be affected by the pH level in the stomach Additionally, its distribution within the body can be influenced by the patient’s hydration status and blood flow to various organs.

Safety and Hazards

Temafloxacin hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in its original container .

特性

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108319-06-8 (Parent) | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70909733 | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Temafloxacin hydrochloride | |

CAS RN |

105784-61-0 | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)